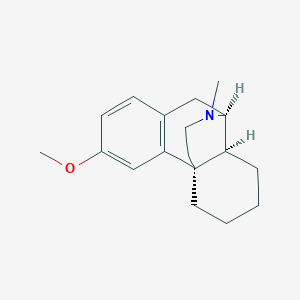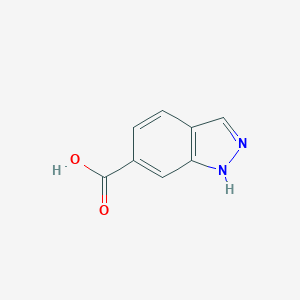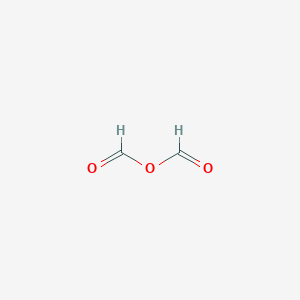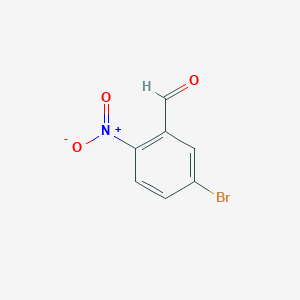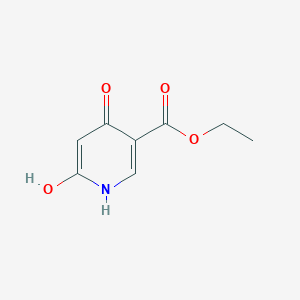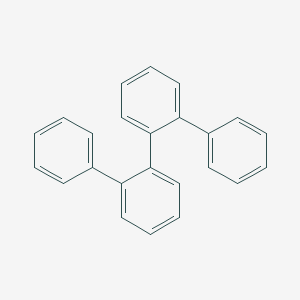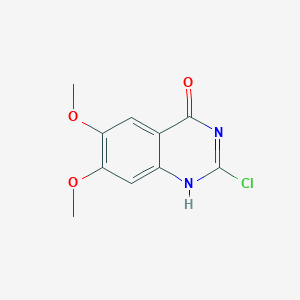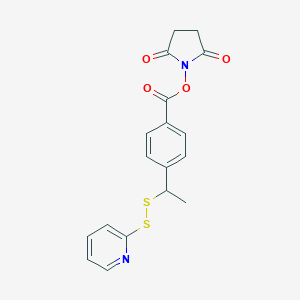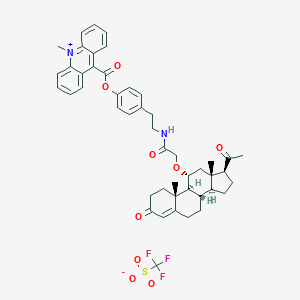
11-Progesterone acridinium estertrifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saponaretin is a flavone glucoside, specifically the apigenin-6-C-glucoside . Unlike the prefix “iso” in its name, which usually denotes an isoflavonoid, here it refers to the position of the glucoside on the flavone relative to vitexin . Natural sources of saponaretin include the passion flower, cannabis, oats, and the açaí palm.
Métodos De Preparación
Synthetic Routes::
- Saponaretin can be synthesized through various methods, including chemical reactions involving flavonoid precursors.
- One common approach involves glycosylation of apigenin using glucose as the glycosyl donor.
- The specific synthetic routes may vary, but they generally aim to attach the glucose moiety to the apigenin scaffold.
- While saponaretin is not produced industrially on a large scale, its isolation from natural sources remains the primary method.
- Extraction from plants rich in saponaretin, such as Saponaria officinalis, provides the compound for research purposes.
Análisis De Reacciones Químicas
Reactivity::
- Saponaretin can undergo various chemical reactions typical of flavones.
- These reactions include oxidation, reduction, and substitution processes.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (using H₂ and a metal catalyst) are employed.
Substitution: Various reagents can introduce functional groups (e.g., halogens) onto the flavone ring.
- Oxidation may yield hydroxylated derivatives.
- Reduction can lead to dihydroflavones.
- Substitution reactions result in modified saponaretin derivatives.
Aplicaciones Científicas De Investigación
Saponaretin has diverse applications:
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Under scrutiny for its hepatoprotective effects.
Industry: Limited applications due to its natural occurrence and lack of large-scale production.
Mecanismo De Acción
- Saponaretin’s precise mechanism of action is not fully elucidated.
- It likely involves interactions with cellular pathways, possibly through modulation of enzymes or receptors.
Comparación Con Compuestos Similares
- Saponaretin shares similarities with other flavone glucosides, such as vitexin and isoorientin .
- Its uniqueness lies in the specific position of the glucoside moiety on the flavone backbone.
Propiedades
Número CAS |
113578-24-8 |
|---|---|
Fórmula molecular |
C47H51F3N2O9S |
Peso molecular |
877 g/mol |
Nombre IUPAC |
[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |
Clave InChI |
FEZBZGDUFCMDHY-KMFDWQNXSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canónico |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Sinónimos |
11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



